2-(4-(pyrrolidin-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
Alkylaminophenol compounds are a class of heterocycle compounds containing amine and phenol groups . They have been used frequently in cancer treatment due to their high antioxidant properties and the fact that they can be found through natural and synthetic ways .
Synthesis Analysis
Alkylaminophenols are obtained by the Petasis reaction, a reaction occurring between aldehyde, amine, and boronic acid . The reaction conditions are mild, making it preferred in many applications .Molecular Structure Analysis
The structural analysis of alkylaminophenol compounds is performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry and supported by computational spectral studies . The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set .Physical And Chemical Properties Analysis
The electronic and structural properties (bond lengths, dihedral and bond angles), HOMO and LUMO energies, NLO analysis, thermodynamic parameters (rotation constants, entropy, thermal energy, thermal capacity), vibrational frequencies, electrostatic potential (MEP), excitation energies, Mulliken atomic charges, and oscillator strengths of alkylaminophenol compounds are investigated .Scientific Research Applications
Anti-Fibrotic Activity
The pyrimidine moiety within this compound has been harnessed for its anti-fibrotic potential. Researchers have synthesized novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their effects on immortalized rat hepatic stellate cells (HSC-T6). Among these derivatives, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) demonstrated superior anti-fibrotic activities compared to Pirfenidone and Bipy55′DC. Their IC50 values were 45.69 μM and 45.81 μM, respectively. Additionally, these compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs .
Heterocyclic Synthesis
The compound’s structure provides a platform for heterocyclic synthesis. Researchers have explored its utility in constructing novel heterocyclic compound libraries with potential biological activities. Pyrimidine derivatives, including this compound, have been considered privileged structures in medicinal chemistry. Their diverse biological and pharmaceutical activities span antimicrobial, antiviral, antitumor, and antifibrotic properties .
1,5-Substituted Pyrrolidin-2-ones
The compound’s core structure can be leveraged for the synthesis of 1,5-substituted pyrrolidin-2-ones. Researchers have investigated (3 + 2)-cycloadditions of 2-aryl- or 2-alkenylcyclopropane-1,1-diesters with appropriate isocyanates, leading to the formation of these pyrrolidin-2-ones .
Cascade Reactions for Pyrrolidin-2-ones and 3-Iodopyrroles
Cascade reactions of N-substituted piperidines have been employed to selectively synthesize pyrrolidin-2-ones and 3-iodopyrroles. Mechanistically, this involves the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, resulting in the desired products .
Future Directions
properties
IUPAC Name |
2-[2-(4-pyrrolidin-1-ylsulfonylphenyl)ethyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c27-23-20-7-3-5-18-6-4-8-21(22(18)20)24(28)26(23)16-13-17-9-11-19(12-10-17)31(29,30)25-14-1-2-15-25/h3-12H,1-2,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEGHUBYRGQCRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(pyrrolidin-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione |
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